JH-Lph-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

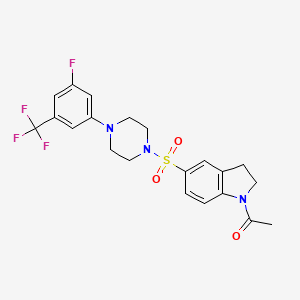

Molecular Formula |

C21H21F4N3O3S |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C21H21F4N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3 |

InChI Key |

NYMCJUUEVIRRQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

JH-Lph-28: A Targeted Inhibitor of LpxH in Gram-Negative Bacteria

A Technical Overview for Researchers and Drug Development Professionals

JH-Lph-28 is a potent, synthetic antibiotic compound designed to combat multidrug-resistant Gram-negative bacteria. Its mechanism of action centers on the specific inhibition of UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway.[1][2] This pathway is essential for the formation of the outer membrane of Gram-negative bacteria, making LpxH an attractive target for novel antibiotic development.[2]

Core Target and Mechanism of Action

The primary molecular target of this compound is the enzyme LpxH.[1][3] LpxH is a di-manganese-containing hydrolase that catalyzes a key step in the Raetz pathway of lipid A biosynthesis.[2][4] By inhibiting LpxH, this compound disrupts the production of lipid A, a crucial component of the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane.[2][5] This disruption not only halts the assembly of the protective outer membrane but also leads to the accumulation of toxic lipid intermediates within the bacterial cell, contributing to its bactericidal effect.[3]

This compound was developed as a more potent analog of the parent compound AZ1. It belongs to a series of sulfonyl piperazine compounds designed to have enhanced interactions with the LpxH active site.[1][3] Specifically, this compound features a fluoro substitution on the trifluoromethyl phenyl ring, which allows it to more effectively occupy a cryptic pocket within the enzyme's binding site.[3]

Quantitative Analysis of In Vitro Activity

The inhibitory and antibiotic activities of this compound have been quantified against LpxH from different bacterial species and against whole bacterial cells. The following tables summarize the key quantitative data.

| Compound | Target | IC50 (μM) | Reference |

| This compound | K. pneumoniae LpxH | 0.11 | [1][3] |

| This compound | E. coli LpxH | 0.083 | [1][3] |

| AZ1 (Parent Compound) | K. pneumoniae LpxH | 0.36 | [1][3] |

| AZ1 (Parent Compound) | E. coli LpxH | 0.14 | [1][3] |

| Compound | Organism | MIC (μg/mL) | Condition | Reference |

| This compound | K. pneumoniae (ATCC 10031) | 2.8 | - | [1][3] |

| This compound | E. coli (W3110) | 0.83 | with 10 μg/mL PMBN | [1][3] |

| AZ1 (Parent Compound) | K. pneumoniae (ATCC 10031) | >64 | - | [3][5] |

| AZ1 (Parent Compound) | E. coli (W3110) | 2.3 | with 10 μg/mL PMBN | [3] |

Signaling Pathway Disruption

This compound targets the Raetz pathway of lipid A biosynthesis. The following diagram illustrates the position of LpxH in this pathway and the point of inhibition by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

LpxH Enzymatic Inhibition Assay

A common method to determine the IC50 of LpxH inhibitors is a coupled-enzyme assay.

Protocol Details:

-

Enzyme and Substrate Preparation: Purified LpxH and its substrate, UDP-2,3-diacylglucosamine, are prepared in a suitable buffer system.

-

Inhibitor Preparation: this compound is serially diluted to create a range of concentrations to be tested.

-

Reaction Mixture: The purified LpxH enzyme is incubated with the various concentrations of this compound.

-

Initiation and Detection: The reaction is initiated by the addition of the substrate. In a coupled assay format, a second enzyme is present that acts on the product of the LpxH reaction to generate a fluorescent or colorimetric signal.

-

Data Analysis: The reaction rate is measured, and the percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Protocol Details:

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., K. pneumoniae or E. coli) is prepared in a suitable growth medium.

-

Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. For some Gram-negative bacteria with low outer membrane permeability, the assay may be performed in the presence of a membrane permeabilizer like polymyxin B nonapeptide (PMBN).[1]

References

- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Scholars@Duke publication: Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH. [scholars.duke.edu]

- 5. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of LpxH Inhibitors: A Technical Guide to JH-Lph-28 and the Lipid A Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The scientific community is actively exploring novel antimicrobial targets to combat this threat. One of the most promising avenues of research lies in the inhibition of the lipid A biosynthesis pathway, a critical process for the formation of the outer membrane of these bacteria. This technical guide provides an in-depth analysis of JH-Lph-28, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key enzyme in this pathway.

The Lipid A Synthesis Pathway: A Critical Target

The biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is essential for the viability and structural integrity of most Gram-negative bacteria.[1][2][3][4][5] This multi-step enzymatic cascade, known as the Raetz pathway, represents an attractive target for the development of new antibiotics. The pathway involves a series of enzymes that catalyze the formation of lipid A from UDP-N-acetylglucosamine.[1][2][3][4][5] LpxH is a crucial enzyme in this pathway, responsible for the hydrolysis of UDP-2,3-diacylglucosamine to yield lipid X and UMP.[6][7] Inhibition of LpxH disrupts the synthesis of lipid A, leading to bacterial cell death.[7]

This compound and its Analogs: Potent Inhibitors of LpxH

This compound belongs to a class of sulfonyl piperazine compounds that have demonstrated potent inhibitory activity against LpxH.[6][8] Extensive structure-activity relationship (SAR) studies have led to the development of a series of analogs with enhanced potency and antibacterial activity.[6][9][10][11]

Quantitative Analysis of LpxH Inhibitors

The inhibitory activity of this compound and its analogs has been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against various Gram-negative pathogens.

| Compound | Target Organism | IC50 (µM) | Reference |

| This compound | K. pneumoniae LpxH | 0.11 | [8] |

| E. coli LpxH | 0.083 | [8] | |

| AZ1 | K. pneumoniae LpxH | 0.36 | [8] |

| E. coli LpxH | 0.14 | [8] | |

| JH-Lph-33 | K. pneumoniae LpxH | 0.026 | [8] |

| E. coli LpxH | 0.046 | [8] | |

| JH-Lph-92 | K. pneumoniae LpxH | 0.0046 | [12][13] |

| JH-Lph-97 | K. pneumoniae LpxH | 0.0076 | [12][13] |

| JH-Lph-106 | K. pneumoniae LpxH | 0.000044 | [12][13] |

| E. coli LpxH | 0.000058 | [12][13] | |

| JH-Lph-107 | K. pneumoniae LpxH | 0.00013 | [12][13] |

| E. coli LpxH | 0.00013 | [12][13] |

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound | K. pneumoniae (ATCC 10031) | 2.8 | [8] |

| AZ1 | K. pneumoniae (ATCC 10031) | >64 | [8] |

| JH-Lph-33 | K. pneumoniae (ATCC 10031) | 1.6 | [8] |

| JH-Lph-106 | E. coli (ATCC 25922) | 0.63 | [12] |

| K. pneumoniae (ATCC 10031) | 0.04 | [12] | |

| JH-Lph-107 | E. coli (ATCC 25922) | 0.31 | [12] |

| K. pneumoniae (ATCC 10031) | 0.04 | [12] |

Experimental Protocols

LpxH Enzyme Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay provides a non-radioactive method for determining the inhibitory activity of compounds against LpxH.[14]

Materials:

-

Purified LpxH enzyme

-

Purified Aquifex aeolicus LpxE enzyme

-

UDP-2,3-diacylglucosamine (UDP-DAG) substrate

-

Assay buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

-

Test compounds dissolved in DMSO

-

EDTA solution (5 mM)

-

Formic acid

-

Malachite green reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare two reaction mixtures. Mixture 1 contains the assay buffer with 200 µM UDP-DAG. Mixture 2 contains the assay buffer with LpxH enzyme (10-20 ng/mL) and a 2x concentration of the inhibitor.[7]

-

Pre-incubate both mixtures at 37°C for 10 minutes.[7]

-

Initiate the reaction by mixing equal volumes of Mixture 1 and Mixture 2 in a 96-well plate. The final reaction will contain 100 µM substrate, 5-10 ng/mL enzyme, and the desired inhibitor concentration.[7]

-

At specific time points, quench an aliquot of the reaction mixture by adding EDTA to a final concentration of 5 mM.[7]

-

Add purified A. aeolicus LpxE to a final concentration of 5 µg/mL and incubate at 37°C for 30 minutes. This step removes the 1-phosphate from the LpxH product, lipid X, releasing inorganic phosphate.[7]

-

Stop the LpxE reaction by adding formic acid.[7]

-

Add the malachite green reagent and incubate at room temperature for 30 minutes.[14]

-

Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released, which is proportional to LpxH activity.[14]

-

Calculate the percent inhibition by comparing the absorbance of the inhibitor-treated samples to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.[8]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][15][16][17][18]

Materials:

-

Gram-negative bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator (37°C)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) (optional, for viability assessment)[7]

-

Plate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.[15][16]

-

Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[15][16]

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

-

(Optional) To confirm viability, add MTT solution to each well and incubate for 3 hours. Solubilize the formazan product with isopropanol and measure the absorbance to quantify viable cells.[7]

Visualizing the Pathway and Inhibition

The following diagrams illustrate the lipid A synthesis pathway and the experimental workflow for determining LpxH inhibition.

Caption: The Raetz pathway of lipid A biosynthesis and the site of inhibition by this compound.

Caption: Workflow for the LpxE-coupled LpxH enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sites.duke.edu [sites.duke.edu]

- 15. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. protocols.io [protocols.io]

- 18. files.core.ac.uk [files.core.ac.uk]

In-depth Technical Guide to JH-Lph-28: A Potent Inhibitor of LpxH in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of JH-Lph-28, a novel sulfonyl piperazine analog with potent inhibitory effects on the essential bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a critical component of the lipid A biosynthesis pathway in most Gram-negative bacteria, making it a promising target for the development of new antibiotics.

Chemical Structure and Properties

This compound is a synthetic, small-molecule inhibitor belonging to the sulfonyl piperazine class of compounds. Its systematic development was guided by the analysis of the co-crystal structure of a related inhibitor, AZ1, with Klebsiella pneumoniae LpxH. The design of this compound involved modifications to the phenyl and N-acetyl groups of its predecessors to enhance its inhibitory activity.[1]

Chemical Formula: C₂₁H₂₁F₄N₃O₃S

Molecular Weight: 471.47 g/mol

CAS Number: 2414592-36-0

Mechanism of Action: Targeting the Raetz Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is an essential component of the outer membrane of Gram-negative bacteria, serving as the hydrophobic anchor of lipopolysaccharide (LPS). The integrity of the outer membrane is crucial for bacterial viability and defense against environmental stresses, including the host immune system and certain antibiotics.

By inhibiting LpxH, this compound disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately compromising the bacterial outer membrane, resulting in cell death.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through various in vitro assays, demonstrating its effectiveness against LpxH from different Gram-negative pathogens and its antibacterial activity against whole bacterial cells.

| Assay | Organism/Target | Value | Reference |

| IC₅₀ | K. pneumoniae LpxH | 0.11 µM | [2] |

| IC₅₀ | E. coli LpxH | 0.083 µM | [2] |

| MIC | K. pneumoniae (wild-type) | 2.8 µg/mL | |

| MIC | E. coli (wild-type) + 10 µg/mL PMBN | 0.83 µg/mL | [2] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizer.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs has been described by Kwak et al. (2020).[1] While the detailed, step-by-step protocol is provided in the supplementary information of the original publication, the general synthetic route involves the coupling of known substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride.[2] Researchers seeking to synthesize this compound should refer to the supplementary materials of the cited literature for precise reaction conditions, purification methods, and characterization data.

LpxE-Coupled LpxH Activity Assay

The inhibitory activity of this compound against LpxH can be determined using an LpxE-coupled malachite green assay. This colorimetric assay measures the amount of inorganic phosphate released from the product of the LpxH reaction, Lipid X, upon its subsequent hydrolysis by the phosphatase LpxE.

Principle:

-

LpxH hydrolyzes its substrate, UDP-2,3-diacylglucosamine, to produce UMP and 2,3-diacyl-GlcN-1-P (Lipid X).

-

In the presence of the coupling enzyme LpxE, Lipid X is dephosphorylated, releasing inorganic phosphate (Pi).

-

The released Pi is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

-

The presence of an LpxH inhibitor like this compound will reduce the amount of Lipid X produced, leading to a decrease in the amount of Pi released and a corresponding reduction in the colorimetric signal.

Brief Protocol:

-

Prepare reaction mixtures containing buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), a divalent cation (e.g., MnCl₂), and the LpxH enzyme.

-

Add varying concentrations of the inhibitor (this compound) to the reaction mixtures.

-

Initiate the reaction by adding the substrate, UDP-2,3-diacylglucosamine.

-

Incubate the reactions at a controlled temperature (e.g., 30°C).

-

Add the coupling enzyme, LpxE, to the reactions and incubate further to allow for the release of inorganic phosphate.

-

Stop the reactions and add the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Brief Protocol:

-

Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or other suitable growth medium) in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The well with the lowest concentration of this compound that shows no visible growth is the MIC.

Conclusion

This compound is a potent and promising inhibitor of LpxH, a key enzyme in the essential lipid A biosynthesis pathway of Gram-negative bacteria. Its development represents a significant step forward in the pursuit of novel antibiotics to combat multidrug-resistant pathogens. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working in the field of antibacterial discovery. Further investigation and optimization of this compound and related compounds could lead to the development of a new class of life-saving antibiotics.

References

JH-Lph-28: A Potent Inhibitor of UDP-2,3-diacylglucosamine Pyrophosphate Hydrolase (LpxH) for Combating Gram-Negative Bacteria

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JH-Lph-28, a promising sulfonyl piperazine analog that acts as a potent inhibitor of the essential bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH plays a crucial role in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The inhibition of this enzyme represents a key strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This document details the mechanism of action of this compound, presents its quantitative inhibitory and antibiotic activities, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: The Lipid A Biosynthesis Pathway and LpxH Inhibition

The biosynthesis of lipid A in Gram-negative bacteria, such as Escherichia coli, follows a well-characterized nine-step enzymatic process known as the Raetz pathway.[1][2][3] LpxH catalyzes the fourth step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP.[4][5][6] This step is the first membrane-associated reaction in the pathway and is essential for the viability of the majority of Gram-negative pathogens.[4][5]

This compound, a sulfonyl piperazine compound, functions as a potent inhibitor of LpxH.[7][8] It exerts its effect by binding to the enzyme, thereby blocking the progression of the lipid A biosynthesis pathway. This disruption of lipid A synthesis compromises the integrity of the bacterial outer membrane, ultimately leading to bacterial cell death.

Quantitative Data Presentation

The inhibitory and antibiotic activities of this compound and related compounds have been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of LpxH Inhibitors

| Compound | Target Enzyme | IC50 (μM) | Reference(s) |

| This compound | K. pneumoniae LpxH | 0.11 | [7][8] |

| This compound | E. coli LpxH | 0.083 | [7][8] |

| AZ1 (Reference Compound) | K. pneumoniae LpxH | 0.36 | [8] |

| AZ1 (Reference Compound) | E. coli LpxH | 0.14 | [8] |

| JH-Lph-33 | K. pneumoniae LpxH | 0.026 | [8] |

| JH-Lph-33 | E. coli LpxH | 0.046 | [8] |

Table 2: Antibiotic Activity of LpxH Inhibitors

| Compound | Bacterial Strain | MIC (μg/mL) | Conditions | Reference(s) |

| This compound | K. pneumoniae (ATCC 10031) | 1.6 | - | [7] |

| This compound | Wild-type K. pneumoniae | 2.8 | Potent inhibition observed at this concentration | [8] |

| This compound | Wild-type E. coli | 0.83 | In the presence of 10 μg/mL PMBN | [7][9] |

| AZ1 (Reference Compound) | Wild-type K. pneumoniae | >64 | - | [8] |

| AZ1 (Reference Compound) | Wild-type E. coli | 2.3 | In the presence of 10 μg/mL PMBN | [9] |

| JH-Lph-33 | Wild-type K. pneumoniae | 1.6 | - | [8] |

| JH-Lph-33 | Wild-type E. coli | 0.66 | In the presence of 10 μg/mL PMBN | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and related LpxH inhibitors.

LpxE-Coupled LpxH Activity Assay

This assay is a non-radioactive method for determining the inhibitory activity of compounds against LpxH. It relies on the coupling of the LpxH reaction with the activity of a second enzyme, LpxE, which releases inorganic phosphate that can be quantified colorimetrically.

Materials:

-

Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

-

UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

-

Purified Aquifex aeolicus LpxE

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

-

This compound or other test inhibitors dissolved in DMSO

-

EDTA solution (5 mM)

-

Malachite Green reagent for phosphate detection

Procedure:

-

Reaction Setup: Prepare two sets of reaction mixtures in a 96-well plate.

-

Substrate Mix: Assay buffer containing 100 μM UDP-DAGn.

-

Enzyme-Inhibitor Mix: Assay buffer containing LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentrations of the inhibitor (with a final DMSO concentration of 10%).

-

-

Pre-incubation: Pre-incubate both the substrate and enzyme-inhibitor plates at 37°C for 10 minutes.

-

Initiation of LpxH Reaction: To start the reaction, add an equal volume of the enzyme-inhibitor mix to the substrate mix.

-

Time Points and Quenching: At desired time points, take an aliquot of the reaction mixture and add it to a new plate containing EDTA solution to a final concentration of 5 mM to stop the LpxH reaction.

-

LpxE Reaction: Add purified Aquifex aeolicus LpxE to a final concentration of 5 µg/mL to the quenched reaction mixture and incubate at 37°C for 30 minutes. This will release inorganic phosphate from the lipid X product.

-

Phosphate Detection: Add Malachite Green reagent to the wells and measure the absorbance at the appropriate wavelength (typically around 620-650 nm) to quantify the amount of inorganic phosphate produced.

-

Data Analysis: Calculate the percentage of LpxH inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., K. pneumoniae, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

This compound or other test compounds

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential toxicity of the inhibitor against mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound.

Caption: The Raetz Pathway of Lipid A Biosynthesis and the Site of LpxH Inhibition.

Caption: General Workflow for the Screening and Development of LpxH Inhibitors.

Caption: Mechanism of Action of this compound as an LpxH Inhibitor.

References

- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pnas.org [pnas.org]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. protocols.io [protocols.io]

- 7. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

The Discovery and Synthesis of JH-Lph-28: A Potent Inhibitor of LpxH in Gram-Negative Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria, a unique asymmetrical bilayer containing lipopolysaccharide (LPS), serves as a crucial permeability barrier, contributing significantly to their intrinsic resistance to many antibiotics. The biosynthesis of lipid A, the hydrophobic anchor of LPS, is therefore an attractive target for the development of novel antibacterial agents. This technical guide delves into the discovery, synthesis, and mechanism of action of JH-Lph-28, a promising inhibitor of the enzyme UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a key player in the lipid A biosynthetic pathway.

Discovery and Design Rationale

This compound was developed through a structure-aided drug design approach, building upon a parent sulfonyl piperazine compound, AZ1.[1][2] Analysis of the co-crystal structure of AZ1 bound to Klebsiella pneumoniae LpxH revealed opportunities to enhance inhibitor potency by more effectively occupying a cryptic pocket within the enzyme's active site.[1][2] This led to the design of analogs with substitutions on the trifluoromethyl phenyl ring of AZ1.[2] this compound, a fluoro-substituted analog, was synthesized to achieve better interaction with this expanded, cryptic inhibitor envelope.[1]

Synthesis of this compound

The synthesis of this compound is achieved by coupling a substituted phenyl piperazine with 1-acetyl-5-indolinesulfonyl chloride.[1] This straightforward synthetic route allows for the generation of various analogs for structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting the Lipid A Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[3][4][5] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP. By inhibiting LpxH, this compound disrupts the formation of lipid A, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2]

References

- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Potent Anti-Gram-Negative Activity of JH-Lph-28: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of JH-Lph-28, a novel sulfonyl piperazine inhibitor, against Gram-negative bacteria. This document outlines the compound's mechanism of action, presents key quantitative data on its efficacy, and details the experimental protocols used in its evaluation.

Introduction: Targeting Lipid A Biosynthesis

Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics. A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The biosynthesis of lipid A is essential for the viability of most Gram-negative bacteria, making the enzymes in this pathway attractive targets for novel antibiotic development. This compound is a member of a new class of antibiotics that targets UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a key enzyme in the Raetz pathway of lipid A biosynthesis.

Mechanism of Action: Inhibition of LpxH

This compound functions by inhibiting LpxH, an essential enzyme responsible for the fourth step in the lipid A biosynthetic pathway. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP. By inhibiting this crucial step, this compound disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately compromising the integrity of the bacterial outer membrane, resulting in cell death.

Below is a diagram illustrating the Raetz pathway and the point of inhibition by this compound and its analogs.

In Vitro Efficacy of JH-Lph-28: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of JH-Lph-28, a novel sulfonyl piperazine antibiotic targeting Gram-negative bacteria. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the underlying biological pathways and experimental workflows.

Core Efficacy Data

The in vitro activity of this compound has been evaluated through enzymatic and cell-based assays, demonstrating its potency against its molecular target, UDP-diacylglucosamine pyrophosphohydrolase (LpxH), and its antibacterial effect against clinically relevant pathogens.

Enzymatic Inhibition of LpxH

This compound exhibits potent inhibition of LpxH, a critical enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against LpxH from different bacterial species.

| Compound | Target Enzyme | IC50 (μM) | Fold Improvement vs. AZ1 | Reference |

| This compound | K. pneumoniae LpxH | 0.11 | 3.3-fold | [1][2] |

| This compound | E. coli LpxH | 0.083 | 1.7-fold | [1][2] |

| AZ1 (Reference) | K. pneumoniae LpxH | 0.36 | - | [1][2] |

| AZ1 (Reference) | E. coli LpxH | 0.14 | - | [1][2] |

| JH-Lph-33 (Analog) | K. pneumoniae LpxH | 0.026 | 13.8-fold | [1][2] |

| JH-Lph-33 (Analog) | E. coli LpxH | 0.046 | 3.0-fold | [1][2] |

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound has demonstrated significant antibacterial activity, particularly against Klebsiella pneumoniae. Its efficacy against Escherichia coli is notably enhanced in the presence of an outer membrane permeability enhancer, polymyxin B nonapeptide (PMBN).

| Compound | Bacterial Strain | MIC (μg/mL) | Conditions | Reference |

| This compound | K. pneumoniae (ATCC 10031) | 2.8 | Standard | [1][2] |

| This compound | E. coli | >64 | Standard | [1] |

| This compound | E. coli | 0.83 | + 10 μg/mL PMBN | [1][2] |

| AZ1 (Reference) | K. pneumoniae (ATCC 10031) | >64 | Standard | [1][2] |

| AZ1 (Reference) | E. coli | >64 | Standard | [1] |

| AZ1 (Reference) | E. coli | 2.3 | + 10 μg/mL PMBN | [2] |

| JH-Lph-33 (Analog) | K. pneumoniae (ATCC 10031) | 1.6 | Standard | [1][2] |

| JH-Lph-33 (Analog) | E. coli | >64 | Standard | [3] |

| JH-Lph-33 (Analog) | E. coli | 0.66 | + 10 μg/mL PMBN | [2][3] |

Mechanism of Action: Inhibition of the Raetz Pathway

This compound targets LpxH, an essential enzyme in the Raetz pathway, which is responsible for the biosynthesis of lipid A. Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, anchoring lipopolysaccharide (LPS) and playing a vital role in bacterial viability and pathogenesis.[4][5][6] By inhibiting LpxH, this compound disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately causing bacterial cell death.[2][4]

Caption: The Raetz pathway for lipid A biosynthesis, highlighting the inhibitory action of this compound on the LpxH enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

LpxH Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on LpxH enzymatic activity.

Caption: Workflow for determining the in vitro inhibitory activity of this compound against the LpxH enzyme.

Methodology:

-

Enzyme and Compound Preparation: Purified K. pneumoniae or E. coli LpxH is used. This compound is prepared in a series of concentrations.

-

Pre-incubation: The LpxH enzyme is pre-incubated with varying concentrations of this compound or a vehicle control in an appropriate assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).

-

Reaction and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature and is then terminated.

-

Detection: The amount of product formed is quantified. This is often achieved using a coupled assay with the enzyme LpxE.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterium.

Caption: Standard workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., K. pneumoniae or E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) growth controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity. For studies involving outer membrane permeabilizers, a fixed concentration of PMBN is added to the broth.

Synthesis of this compound

This compound is an analog of the parent compound AZ1. Its synthesis involves the coupling of a substituted phenyl piperazine with 1-acetyl-5-indolinesulfonyl chloride.[1] The key structural modification in this compound compared to AZ1 is the addition of a fluoro group at the meta-position of the trifluoromethyl phenyl ring, which was designed to enhance interactions within a cryptic ligand envelope of the LpxH enzyme.[2] This targeted modification resulted in the observed improvement in inhibitory potency.[1][2]

References

- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of JH-Lph-28: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers and Scientists

JH-Lph-28 has emerged as a promising lead compound in the development of novel antibiotics targeting Gram-negative bacteria. Its unique mechanism of action, centered on the inhibition of the lipid A biosynthesis enzyme LpxH, presents a critical new avenue in the fight against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic properties of this compound, intended for researchers, scientists, and drug development professionals.

While extensive in vitro characterization of this compound has been conducted, it is important to note that detailed in vivo pharmacokinetic data from preclinical animal studies are not extensively available in the public domain. This guide will summarize the known in vitro activity and provide a framework for the anticipated experimental protocols that would be employed to fully elucidate its pharmacokinetic profile.

Core Pharmacodynamic Properties

The primary mechanism of action of this compound is the inhibition of UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a crucial enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria. By targeting LpxH, this compound disrupts the formation of the lipid A anchor of LPS, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against LpxH from various Gram-negative pathogens. The following table summarizes the key in vitro efficacy data available in the literature.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Klebsiella pneumoniae LpxH | 0.11 µM | [Data not publicly available] |

| IC50 | Escherichia coli LpxH | 0.083 µM | [Data not publicly available] |

| MIC | Klebsiella pneumoniae | 2.8 µg/mL | [Data not publicly available] |

| MIC | Escherichia coli (efflux-deficient) | [Data not publicly available] | [Data not publicly available] |

Experimental Protocols for Pharmacokinetic Characterization

A comprehensive understanding of the pharmacokinetic profile of this compound is essential for its progression as a clinical candidate. The following sections detail the standard experimental protocols that would be utilized to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Absorption Studies

The oral bioavailability and absorption characteristics of this compound would be assessed through in vivo studies in animal models such as rats or mice.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) administration of this compound (e.g., 1-2 mg/kg) in a suitable vehicle via the tail vein.

-

Oral (PO) administration of this compound (e.g., 5-10 mg/kg) in a suitable vehicle via oral gavage.

-

-

Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) are collected from the jugular vein.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and F (Oral Bioavailability).

Distribution Studies

Tissue distribution studies are critical to understand the extent to which this compound penetrates various tissues and organs.

Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single intravenous or oral dose of radiolabeled ([14C] or [3H]) this compound.

-

Tissue Collection: At various time points post-dose, animals are euthanized, and key tissues (e.g., liver, kidney, lung, spleen, brain, muscle) are collected.

-

Quantification: The concentration of radioactivity in each tissue is determined by liquid scintillation counting or quantitative whole-body autoradiography (QWBA).

-

Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

Metabolism Studies

In vitro and in vivo studies are necessary to identify the metabolic pathways and major metabolites of this compound.

In Vitro Protocol:

-

Test Systems:

-

Liver microsomes (human, rat, mouse) to assess phase I metabolism (e.g., oxidation, reduction, hydrolysis).

-

Hepatocytes (human, rat, mouse) to evaluate both phase I and phase II (conjugation) metabolism.

-

-

Incubation: this compound is incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for microsomes).

-

Metabolite Identification: Samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites.

In Vivo Protocol:

-

Sample Collection: Urine, feces, and bile are collected from animals dosed with this compound in the absorption and distribution studies.

-

Metabolite Profiling: The collected samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed in vivo.

Excretion Studies

Mass balance studies determine the primary routes and extent of excretion of this compound and its metabolites.

Protocol:

-

Animal Model: Male Sprague-Dawley rats housed in metabolic cages.

-

Dosing: A single dose of radiolabeled this compound is administered.

-

Sample Collection: Urine and feces are collected at regular intervals for up to 7 days or until the excreted radioactivity is negligible.

-

Radioactivity Measurement: The total radioactivity in the collected urine and feces is measured.

-

Data Analysis: The percentage of the administered dose excreted in urine and feces is calculated to determine the major routes of elimination.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Preclinical Pharmacokinetic Studies.

Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of this compound within the lipid A biosynthesis pathway.

Caption: Inhibition of LpxH by this compound in the Lipid A Pathway.

Conclusion

This compound represents a significant advancement in the development of novel antibiotics against Gram-negative bacteria due to its potent inhibition of LpxH. While its in vitro activity is well-documented, a comprehensive in vivo pharmacokinetic profile is crucial for its continued development. The experimental protocols outlined in this guide provide a standard framework for obtaining the necessary ADME data. The successful characterization of these properties will be instrumental in guiding dose selection for future preclinical efficacy and toxicology studies, and ultimately, for its potential translation to the clinic. Further research and public dissemination of these critical pharmacokinetic data are eagerly awaited by the scientific community.

JH-Lph-28 for Antibiotic Development: A Technical Guide

An In-depth Analysis of a Novel LpxH Inhibitor for Gram-Negative Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JH-Lph-28, a promising antibiotic candidate targeting Gram-negative bacteria. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. Particular focus is placed on its role as an inhibitor of the essential enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) in the lipid A biosynthetic pathway.

Introduction: The Challenge of Gram-Negative Resistance

The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to global health. The unique outer membrane of these pathogens, rich in lipopolysaccharide (LPS), serves as a formidable barrier to many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is crucial for the viability and structural integrity of this outer membrane.[1][2] The biosynthesis of lipid A, known as the Raetz pathway, is therefore an attractive target for the development of new classes of antibiotics.[1][2]

This compound is a sulfonyl piperazine compound designed to inhibit LpxH, an essential enzyme in the Raetz pathway.[3] Its development represents a targeted approach to disrupting the formation of the Gram-negative outer membrane, offering a potential solution to combatting resistant strains.

Mechanism of Action: Inhibition of the Raetz Pathway

This compound exerts its antibacterial effect by specifically inhibiting the enzyme LpxH. This enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP, a critical step in the lipid A biosynthetic cascade. By blocking this step, this compound prevents the formation of lipid A, leading to the disruption of the outer membrane and subsequent bacterial cell death.

Quantitative Data: In Vitro Efficacy

The potency of this compound and its analogs has been quantified through enzymatic assays and determination of minimum inhibitory concentrations (MIC). The data presented below is a summary from key publications.

Table 1: LpxH Enzymatic Inhibition

| Compound | Target Organism | IC50 (µM) | Reference |

| AZ1 | Klebsiella pneumoniae | 0.36 | [4],[5] |

| Escherichia coli | 0.14 | [4],[5] | |

| This compound | Klebsiella pneumoniae | 0.11 | [4],[5] |

| Escherichia coli | 0.083 | [4],[5] | |

| JH-LPH-33 | Klebsiella pneumoniae | 0.026 | [4],[5] |

| Escherichia coli | 0.046 | [4],[5] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

| Compound | Target Organism | MIC (µg/mL) | Reference |

| AZ1 | Klebsiella pneumoniae (ATCC 10031) | >64 | [4] |

| This compound | Klebsiella pneumoniae (ATCC 10031) | 2.8 | [4] |

| JH-LPH-33 | Klebsiella pneumoniae (ATCC 10031) | 1.6 | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay quantitatively measures the inhibition of LpxH activity by monitoring the release of inorganic phosphate, which is detected colorimetrically.

Principle: LpxH converts UDP-2,3-diacylglucosamine to lipid X and UMP. The product, lipid X, contains a 1-phosphate group. A coupling enzyme, Aquifex aeolicus lipid A 1-phosphatase (LpxE), is used to cleave this 1-phosphate from lipid X. The released inorganic phosphate is then quantified using a malachite green-molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified LpxH enzyme

-

Purified LpxE enzyme

-

UDP-2,3-diacylglucosamine (substrate)

-

This compound and other test compounds

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM)

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 M HCl). Working solution is prepared by mixing 3 volumes of Solution A with 1 volume of Solution B.

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.

-

Reaction Mixture Preparation: In a 384-well plate, add 25 µL of assay buffer containing the LpxH enzyme.

-

Inhibitor Addition: Add 0.5 µL of the diluted compounds to the wells and pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate (UDP-2,3-diacylglucosamine) and LpxE enzyme in assay buffer.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.

-

Color Development: Stop the reaction and initiate color development by adding 10 µL of the Malachite Green working reagent.

-

Absorbance Measurement: After a 15-minute incubation for color development, measure the absorbance at 630 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Principle: The broth microdilution method is used to assess the antimicrobial susceptibility of the test compounds. Bacteria are exposed to serial dilutions of the antibiotic in a liquid growth medium, and the lowest concentration that inhibits growth is identified.

Materials:

-

Klebsiella pneumoniae (e.g., ATCC 10031)

-

Mueller-Hinton Broth (MHB)

-

This compound and control antibiotics

-

96-well microplates

-

Bacterial inoculum standardized to 5 x 105 CFU/mL

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

-

Bacterial Inoculation: Add an equal volume of the standardized bacterial suspension to each well. The final inoculum concentration should be approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Drug Design and Development Workflow

The development of this compound was a rational design process starting from the initial hit compound, AZ1. Analysis of the co-crystal structure of AZ1 bound to LpxH and solution NMR studies revealed conformational dynamics of the ligand. This information was leveraged to design more potent analogs.

Conclusion and Future Directions

This compound is a potent inhibitor of LpxH with significant antibacterial activity against Klebsiella pneumoniae. Its development underscores the potential of targeting the lipid A biosynthetic pathway to combat multidrug-resistant Gram-negative pathogens. Further preclinical development, including in vivo efficacy studies and safety profiling, will be crucial in determining its clinical utility. The structure-activity relationships established through the study of this compound and its analogs provide a valuable framework for the future design of even more potent LpxH inhibitors.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for JH-Lph-28 using Broth Microdilution Assay

Introduction

JH-Lph-28 is a sulfonyl piperazine analog that represents a novel class of antibiotics targeting Gram-negative bacteria.[1][2] Its mechanism of action involves the potent inhibition of LpxH, a key enzyme in the lipid A biosynthetic pathway.[1][2][3] Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane in Gram-negative bacteria.[1][3] By inhibiting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible Gram-negative bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5][6][7]

Principle of the Assay

The broth microdilution assay is a standard laboratory method for determining the antimicrobial susceptibility of a bacterial strain.[7][8][9][10] The assay involves preparing a series of two-fold dilutions of the antimicrobial agent (this compound) in a liquid growth medium in a 96-well microtiter plate.[9][11] Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period of 16-20 hours, the plates are examined for visible bacterial growth (turbidity).[8][9] The MIC is the lowest concentration of this compound at which no turbidity is observed.[6][12]

Experimental Protocol

Materials and Reagents

-

This compound compound

-

Susceptible Gram-negative bacterial strain (e.g., Klebsiella pneumoniae ATCC 10031, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

-

Sterile 96-well, round-bottom microtiter plates[11]

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel) and single-channel pipettes

-

Sterile pipette tips

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Incubator (35 ± 2°C)[8]

-

Vortex mixer

-

Dimethyl Sulfoxide (DMSO) for dissolving this compound (if required)

Procedure

Day 1: Preparation of Bacterial Inoculum and Compound Dilution

-

Bacterial Culture Preparation:

-

From a stock culture, streak the test bacterial strain onto a suitable agar plate (e.g., Tryptic Soy Agar or Blood Agar) to obtain isolated colonies.

-

Incubate the plate for 18-24 hours at 35 ± 2°C.

-

-

This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound by dissolving the compound in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 1280 µg/mL). Note: The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on its own.

-

Day 2: MIC Assay Performance

-

Standardized Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 600 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[10] The final inoculum density in the wells will be 5 x 10⁵ CFU/mL.[8][10]

-

-

Preparation of this compound Dilution Series in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB).

-

Add 200 µL of this 2x starting concentration of this compound to the wells in the first column.

-

Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.[11]

-

Discard the final 100 µL from the tenth column.[11] This will result in wells containing 100 µL of this compound at concentrations ranging from 64 µg/mL to 0.125 µg/mL.

-

Column 11 will serve as the growth control (no drug), and Column 12 as the sterility control (no bacteria).[11]

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 2.1) to wells in columns 1 through 11. Do not add bacteria to column 12.[11]

-

This step dilutes the this compound concentrations by half, achieving the final desired test concentrations. The final volume in each well will be 200 µL.

-

-

Incubation:

Day 3: Reading and Interpreting Results

-

Visual Inspection:

-

Examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

-

The sterility control (Column 12) should show no growth (clear).

-

The growth control (Column 11) should show distinct turbidity.

-

Identify the lowest concentration of this compound that shows complete inhibition of visible growth. This concentration is the MIC value.[6][12] A faint haze or a single small button of growth at the bottom of the well should be disregarded.[6]

-

Data Presentation

The following table summarizes published MIC values for this compound against specific Gram-negative strains.

| Compound | Bacterial Strain | Condition | MIC (µg/mL) | Reference |

| This compound | K. pneumoniae (ATCC 10031) | Standard | 2.8 | [1] |

| This compound | E. coli (W3110) | + 10 µg/mL PMBN | 0.83 | [1] |

| JH-Lph-33 | K. pneumoniae (ATCC 10031) | Standard | 1.6 | [1] |

| JH-Lph-33 | E. coli (W3110) | + 10 µg/mL PMBN | 0.66 | [1] |

| AZ1 | K. pneumoniae (ATCC 10031) | Standard | >64 | [1] |

| AZ1 | E. coli (W3110) | + 10 µg/mL PMBN* | 2.3 | [1] |

*PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizing agent.

Visualizations

References

- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dickwhitereferrals.com [dickwhitereferrals.com]

- 5. idexx.dk [idexx.dk]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. youtube.com [youtube.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. droracle.ai [droracle.ai]

Application Notes and Protocols for JH-Lph-28: A Potent LpxH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-28 is a novel sulfonylpiperazine analog identified as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1][2] LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane of most Gram-negative bacteria. By targeting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to potent antimicrobial activity. This document provides detailed information on the solubility of this compound, protocols for its preparation and use in key experiments, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, available information and experimental protocols indicate its solubility profile.

Storage and Handling: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3]

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). This is the recommended solvent for preparing stock solutions for use in most biological assays. While solubility in other solvents like ethanol or aqueous buffers has not been detailed in published literature, it is a common practice to test solubility in small volumes of the desired solvent.

Protocol for Stock Solution Preparation

-

Solvent Selection : Use anhydrous DMSO for preparing the primary stock solution.

-

Weighing the Compound : Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution : Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Solubilization : Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

This compound exerts its antimicrobial effect by inhibiting the LpxH enzyme in Gram-negative bacteria. LpxH is a key metalloenzyme that contains a di-manganese cluster in its active site and is responsible for the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP, a crucial step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria.

The inhibition of LpxH by this compound disrupts the Raetz pathway, leading to the depletion of lipid A and the accumulation of toxic intermediates. This compromises the structural integrity and function of the bacterial outer membrane, ultimately resulting in bacterial cell death.

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on LpxH.

Quantitative Data

The inhibitory and antimicrobial activities of this compound have been quantified against LpxH from different bacterial species and against whole bacterial cells.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | E. coli LpxH | 0.083 µM | |

| IC50 | K. pneumoniae LpxH | 0.11 µM | |

| MIC | K. pneumoniae (ATCC 10031) | 2.8 µg/mL | |

| MIC | E. coli (W3110) with 10 µg/mL PMBN | 0.83 µg/mL |

Experimental Protocols

LpxH Enzymatic Assay (Coupled Malachite Green Assay)

This assay measures the activity of LpxH by detecting the release of inorganic pyrophosphate (PPi) from the hydrolysis of UDP-DAGn. The PPi is then hydrolyzed by inorganic pyrophosphatase to phosphate, which is quantified using a malachite green-based colorimetric method.

Materials:

-

Purified LpxH enzyme (E. coli or K. pneumoniae)

-

UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

-

This compound stock solution in DMSO

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100

-

Inorganic pyrophosphatase

-

Malachite Green Reagent

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add the LpxH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the UDP-DAGn substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the inorganic pyrophosphatase and incubate for a further 15 minutes at 37°C to convert all PPi to phosphate.

-

Add the Malachite Green Reagent to each well and incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 620-650 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the LpxH enzymatic assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound stock solution in DMSO

-

Bacterial strain of interest (e.g., K. pneumoniae, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific cell density

Procedure:

-

Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Studying Bacterial Membrane Integrity with JH-Lph-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-28 is a potent inhibitor of UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a crucial enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria. Lipid A is an essential component of the outer membrane, and its disruption leads to a loss of bacterial membrane integrity and subsequent cell death. This makes this compound a valuable tool for studying bacterial membrane biology and a promising lead compound for the development of novel antibiotics.

These application notes provide detailed protocols for utilizing this compound to investigate bacterial membrane integrity, including the determination of its antimicrobial activity, its effect on membrane potential, and its ability to induce membrane leakage.

Mechanism of Action

This compound exerts its antibacterial effect by targeting LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. By inhibiting LpxH, this compound blocks the production of lipid A, a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane. This disruption of LPS synthesis compromises the structural integrity of the outer membrane, leading to increased permeability, loss of essential functions, and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the inhibitory and antimicrobial activities of this compound and its analogs.

Table 1: In Vitro Inhibitory Activity (IC50) of Sulfonyl Piperazine Analogs against LpxH

| Compound | E. coli LpxH (µM) | K. pneumoniae LpxH (µM) |

| AZ1 | 0.14 | 0.36 |

| This compound | 0.083 | 0.11 |

| JH-Lph-33 | 0.046 | 0.026 |

Data sourced from PNAS (2020).[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfonyl Piperazine Analogs against Gram-Negative Bacteria

| Compound | K. pneumoniae (µg/mL) | E. coli (wild-type) (µg/mL) | E. coli (with PMBN) (µg/mL) |

| AZ1 | >64 | >64 | 2.3 |

| This compound | 2.8 | >64 | 0.83 |

| JH-Lph-33 | 1.6 | >64 | 0.66 |

Data sourced from PNAS (2020) and MedchemExpress.com.[1][2][3] PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizing agent.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on bacterial membrane integrity.

Caption: Workflow for assessing bacterial membrane integrity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strain of interest (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

-

Serial Dilution of this compound:

-

Prepare a series of two-fold serial dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (bacteria only) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Membrane Potential Assay

This protocol utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential upon treatment with this compound. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Materials:

-

This compound

-

Bacterial culture

-

DiSC₃(5) stock solution (in DMSO)

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

Black, clear-bottom 96-well plates

-

Fluorometric microplate reader

Procedure:

-

Bacterial Preparation:

-

Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-